2-(4-(Tert-butyl)benzyl)butanoic acid
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Overview
Description
2-(4-(Tert-butyl)benzyl)butanoic acid is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butylbenzyl chloride with a suitable nucleophile, such as a butanoic acid derivative, under basic conditions . The reaction is usually carried out in the presence of a solvent like dioxane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(4-(Tert-butyl)benzyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)benzyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(Tert-butyl)benzyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)benzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butyl group but differs in the position and type of functional groups.
2-Amino-4-bromobutanoic acid: Contains a butanoic acid chain but with different substituents.
2-iodo-4-tert-butylbenzyl derivatives: Similar structural framework with different halogen substituents.
Uniqueness
2-(4-(Tert-butyl)benzyl)butanoic acid is unique due to its specific combination of a tert-butyl group, benzyl moiety, and butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
2-(4-(Tert-butyl)benzyl)butanoic acid (commonly referred to as TBBA) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of TBBA is C15H22O2, featuring a tert-butyl group attached to a benzyl moiety and a butanoic acid backbone. The synthesis of TBBA typically involves the alkylation of butanoic acid derivatives with tert-butylbenzyl halides under basic conditions, which can yield high purity and yield.
Biological Activity Overview
TBBA exhibits a range of biological activities, notably:
- Antioxidant Properties : Studies have shown that TBBA can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : TBBA has demonstrated the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary research indicates TBBA may inhibit tumor growth in various cancer cell lines.
The biological activity of TBBA can be attributed to several mechanisms:
- Enzyme Inhibition : TBBA interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Cell Signaling Modulation : TBBA may affect signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell proliferation.
- Gene Expression Regulation : It influences the expression of genes related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities of TBBA
Case Study: Anticancer Activity
In a study focusing on breast cancer cell lines (MCF-7), TBBA was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.
Table 2: Anticancer Activity Data
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
10 | 90 | |
25 | 70 | |
50 | 40 | |
100 | 20 | 45 |
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-12(14(16)17)10-11-6-8-13(9-7-11)15(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAXQBWGSTLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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